- Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen sourceOrganic & Biomolecular Chemistry, 2019, 17(41), 9182-9186,
Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)

95104-21-5 structure
상품 이름:2-Chloroquinoline-3-carbonitrile
CAS 번호:95104-21-5
MF:C10H5ClN2
메가와트:188.613100767136
MDL:MFCD08437566
CID:799187
PubChem ID:329761155
2-Chloroquinoline-3-carbonitrile 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Chloroquinoline-3-carbonitrile
- 2-CHLORO-3-CYANOQUINOLINE
- 3-Quinolinecarbonitrile,2-chloro-
- 3-Quinolinecarbonitrile, 2-chloro-
- UGTRDMPALMEDBU-UHFFFAOYSA-N
- 6340AC
- AB45106
- 2-CHLORO-3-QUINOLINECARBONITRILE
- AB0072093
- T6839
- 2-Chloro-3-quinolinecarbonitrile (ACI)
- CS-0070162
- F2167-1300
- AKOS004121260
- VDA10421
- SY107077
- TS-02661
- MFCD08437566
- SCHEMBL1514476
- DB-081666
- DTXSID70468653
- 2-Chloroquinoline-3-carbonitrile, 97%
- EN300-60236
- Z57164770
- 95104-21-5
-
- MDL: MFCD08437566
- 인치: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H
- InChIKey: UGTRDMPALMEDBU-UHFFFAOYSA-N
- 미소: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1
계산된 속성
- 정밀분자량: 188.01400
- 동위원소 질량: 188.0141259g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 13
- 회전 가능한 화학 키 수량: 0
- 복잡도: 232
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 36.7
- 소수점 매개변수 계산 참조값(XlogP): 2.9
실험적 성질
- 밀도: 1.36
- 융해점: 164-168 °C
- 비등점: 360.4°C at 760 mmHg
- 플래시 포인트: 171.8°C
- 굴절률: 1.667
- PSA: 36.68000
- LogP: 2.75988
2-Chloroquinoline-3-carbonitrile 보안 정보
-
기호:
- 신호어:Danger
- 피해 선언: H301-H318
- 경고성 성명: P280-P301+P310-P305+P351+P338
- 위험물 운송번호:UN 2811 6.1/PG 3
- WGK 독일:3
- 위험 범주 코드: 22-41
- 보안 지침: S26
-
위험물 표지:
- 저장 조건:Inert atmosphere,2-8°C(BD72725)
- 위험 용어:R22; R41
2-Chloroquinoline-3-carbonitrile 세관 데이터
- 세관 번호:2933499090
- 세관 데이터:
중국 세관 번호:
2933499090개요:
2933499090. 퀴놀린이나 이퀴놀린 환계의 다른 화합물을 함유하고 있다. [그러나 더 걸쭉하지는 않다].부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
2-Chloroquinoline-3-carbonitrile 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140802-100mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 98% | 100mg |
¥60.00 | 2024-04-24 | |
Enamine | EN300-60236-0.25g |
2-chloroquinoline-3-carbonitrile |
95104-21-5 | 95.0% | 0.25g |
$62.0 | 2025-02-20 | |
abcr | AB213199-250 mg |
2-Chloroquinoline-3-carbonitrile; 95% |
95104-21-5 | 250mg |
€135.50 | 2023-05-06 | ||
Enamine | EN300-60236-10.0g |
2-chloroquinoline-3-carbonitrile |
95104-21-5 | 95.0% | 10.0g |
$750.0 | 2025-02-20 | |
TRC | C385125-500mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 500mg |
$ 275.00 | 2022-06-06 | ||
Fluorochem | 049091-250mg |
2-Chloro-3-cyanoquinoline |
95104-21-5 | 95% | 250mg |
£80.00 | 2022-03-01 | |
Fluorochem | 049091-1g |
2-Chloro-3-cyanoquinoline |
95104-21-5 | 95% | 1g |
£142.00 | 2022-03-01 | |
Life Chemicals | F2167-1300-1g |
2-chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 1g |
$135.0 | 2023-09-06 | |
eNovation Chemicals LLC | D556020-1g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 1g |
$290 | 2024-05-23 | |
TRC | C385125-100mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 100mg |
$ 70.00 | 2022-06-06 |
2-Chloroquinoline-3-carbonitrile 합성 방법
Synthetic Routes 1
반응 조건
1.1 Reagents: Pyridine , Ammonium carbamate , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile , Water ; 24 h, rt
1.2 Reagents: Diethyl ether
1.2 Reagents: Diethyl ether
참조
Synthetic Routes 2
반응 조건
1.1 Reagents: Ammonia , Ceric ammonium nitrate Solvents: Water ; 5 min, rt; 0 °C
참조
- Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolinesIndian Journal of Chemistry, 2006, (1), 292-296,
Synthetic Routes 3
반응 조건
1.1 Reagents: Iodine , Hydroxylamine Solvents: Tetrahydrofuran ; rt
참조
- Novel route for synthesis of camptothecin analogue, India, , ,
Synthetic Routes 4
반응 조건
1.1 Reagents: Phosphorus oxychloride
참조
- Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivativesArchiv der Pharmazie (Weinheim, 2001, 334(4), 117-120,
Synthetic Routes 5
반응 조건
1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene
참조
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitrilesJournal of Chemical Research, 2000, (1), 30-31,
Synthetic Routes 6
반응 조건
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Hydroxylamine
1.2 Reagents: Hydroxylamine
참조
- The Vilsmeier reaction of non-aromatic compoundsOrganic Reactions (Hoboken, 2000, 56,,
Synthetic Routes 7
반응 조건
1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 24 h, 50 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
참조
- Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into NitrilesSynlett, 2018, 29(16), 2185-2190,
Synthetic Routes 8
반응 조건
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 80 °C
1.2 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Hydroxyamine hydrochloride
참조
- Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivativesBulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245,
Synthetic Routes 9
반응 조건
1.1 Reagents: Acetic anhydride
참조
- Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-onesIndian Journal of Chemistry, 1994, (4), 375-9,
Synthetic Routes 10
반응 조건
1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile ; 24 h, 50 °C
참조
- Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reactionOrganic & Biomolecular Chemistry, 2022, 20(3), 667-671,
Synthetic Routes 11
반응 조건
1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt
1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C
1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C
참조
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalitiesIndian Journal of Chemistry, 2005, (9), 1868-1875,
Synthetic Routes 12
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux
참조
- Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro conditionInternational Journal of PharmTech Research, 2011, 3(1), 540-548,
Synthetic Routes 13
반응 조건
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C
참조
- Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors, China, , ,
Synthetic Routes 14
반응 조건
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 75 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
참조
- A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolinesIndian Journal of Chemistry, 2009, (1), 152-154,
Synthetic Routes 15
반응 조건
1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt
1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C
1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C
참조
- IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cellsBioorganic & Medicinal Chemistry, 2015, 23(3), 602-611,
Synthetic Routes 16
반응 조건
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran ; 1 h, rt
참조
- Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexesNucleosides, 2020, 39(4), 630-647,
Synthetic Routes 17
반응 조건
1.1 Reagents: Phosphorus oxychloride ; 12 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
참조
- Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sourcesChinese Chemical Letters, 2022, 33(8), 4064-4068,
Synthetic Routes 18
반응 조건
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride , Propylphosphonic anhydride Solvents: Dimethylformamide ; 1 - 3 h, 100 °C
참조
- Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitrilesSynlett, 2009, (20), 3378-3382,
Synthetic Routes 19
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 h, reflux
참조
- Synthesis of novel pyrazoloquinolinesIndian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244,
Synthetic Routes 20
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux
참조
- Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibersArchives of Applied Science Research, 2011, 3(4), 359-365,
2-Chloroquinoline-3-carbonitrile Raw materials
- 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)
- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
- quinoline-3-carbonitrile 1-oxide
- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine
- 2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbonitrile Preparation Products
2-Chloroquinoline-3-carbonitrile 관련 문헌
-
1. Synthesis of 4-azido-3-diazo-3H-pyrazolo[3,4-b]quinoline from 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline1Wolfgang Stadlbauer,Gerhard Hojas J. Chem. Soc. Perkin Trans. 1 2000 3085
-
Wensheng Yu,Paul G. Bulger,Kevin M. Maloney Green Chem. 2016 18 4941
-
Ritush Kumar,Radhey M. Singh Org. Biomol. Chem. 2019 17 5990
-
4. Fused quinoline heterocycles I. First example of the 2,4-diazidoquinoline-3-carbonitrile and 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylenes ring systemsRamadan A. Mekheimer J. Chem. Soc. Perkin Trans. 1 1999 2183
-
Jay Bahadur Singh,Kalpana Mishra,Tanu Gupta,Radhey M. Singh New J. Chem. 2018 42 3310
95104-21-5 (2-Chloroquinoline-3-carbonitrile) 관련 제품
- 163299-00-1(3-(2-Methylthiazol-4-yl)phenol)
- 2138547-71-2(2-(2,2-difluoropropyl)aminoquinazoline-6-carboxylic acid)
- 1250807-32-9((3-chloro-4-fluorophenyl)methyl(3-methylbutyl)amine)
- 2172208-74-9(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpyrrolidin-3-yl}acetic acid)
- 2228583-27-3(3-methoxy-2-methylbenzene-1-sulfonyl fluoride)
- 2322944-02-3(3-3-(trifluoroacetamido)piperidin-1-ylpropanoic acid)
- 726153-82-8(6-Amino-1-butyl-5-(furan-2-ylmethyl)amino-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2034461-66-8(4-2-(2-chloro-6-fluorophenyl)acetyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1289141-89-4(B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid)
- 3061-96-9(H-Met-Ala-OH formiate salt)
추천 공급업체
Amadis Chemical Company Limited
(CAS:95104-21-5)2-Chloroquinoline-3-carbonitrile

순결:99%
재다:5g
가격 ($):265.0